9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro-
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Overview
Description
9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is a derivative of carbazole, an aromatic heterocyclic organic compound. This compound is characterized by the presence of a carbazole moiety linked to an ethanol group, with the carbazole ring being partially hydrogenated. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- typically involves the reduction of carbazole derivatives. One common method is the hydrogenation of carbazole in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting tetrahydrocarbazole is then reacted with ethylene oxide to introduce the ethanol group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and subsequent functionalization. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Types of Reactions:
Oxidation: 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- can undergo oxidation reactions to form carbazole-9-aldehyde or carbazole-9-carboxylic acid derivatives.
Reduction: The compound can be further reduced to fully hydrogenate the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Carbazole-9-aldehyde, carbazole-9-carboxylic acid.
Reduction: Fully hydrogenated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives and polymers with optoelectronic properties.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. For example, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A fully hydrogenated derivative of carbazole.
Carbazole-9-ethanol: A non-hydrogenated version of the compound.
Indole derivatives: Compounds with a similar aromatic heterocyclic structure but with different functional groups and properties.
Uniqueness: 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is unique due to its partially hydrogenated carbazole ring, which imparts distinct chemical and physical properties. This partial hydrogenation enhances its stability and modifies its electronic properties, making it suitable for specific applications in optoelectronics and medicinal chemistry .
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1,3,5,7,16H,2,4,6,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQONTKKCARMUHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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